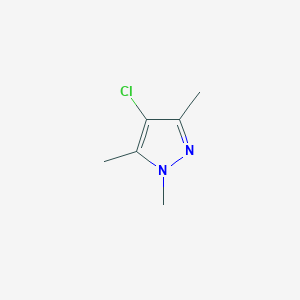
N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound has been synthesized using a unique method and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide X involves the inhibition of certain enzymes and proteins that play a crucial role in the development and progression of various diseases. It has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound X has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide X in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water and limited availability.
Future Directions
There are several future directions for the scientific research of N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide X, including its optimization for drug development, exploration of its potential applications in other diseases, and the development of new synthesis methods to improve its availability and solubility. Additionally, further studies are needed to elucidate the full mechanism of action of this compound X and its potential side effects.
Synthesis Methods
The synthesis of N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide X involves the reaction of 3,4-dimethoxybenzylamine with 4-fluorobenzenesulfonyl chloride in the presence of triethylamine. This reaction produces N-(3,4-dimethoxybenzyl)-4-fluorobenzenesulfonamide, which is then treated with piperidine-1-carboxylic acid to produce this compound X.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-3-((4-fluorophenyl)sulfonyl)piperidine-1-carboxamide X has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in various scientific research studies, including its use as a potential treatment for cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)sulfonylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S/c1-28-19-10-5-15(12-20(19)29-2)13-23-21(25)24-11-3-4-18(14-24)30(26,27)17-8-6-16(22)7-9-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOLFQXVBNPLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2900961.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid](/img/structure/B2900962.png)
![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide](/img/structure/B2900965.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-(pyren-1-yloxy)butanoic acid](/img/structure/B2900966.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2900967.png)
![2-[4-Methyl-5,7-bis(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid](/img/structure/B2900968.png)

![3-Methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2900971.png)
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2900972.png)
![2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one](/img/structure/B2900974.png)
![(E)-4-[4-(diethoxymethyl)phenyl]-3-buten-2-one](/img/structure/B2900976.png)

![N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2900979.png)
